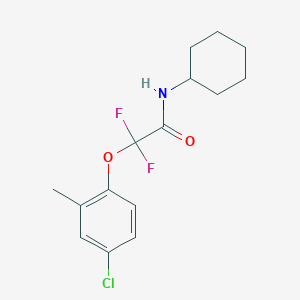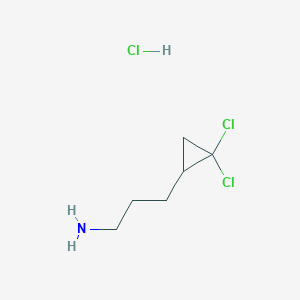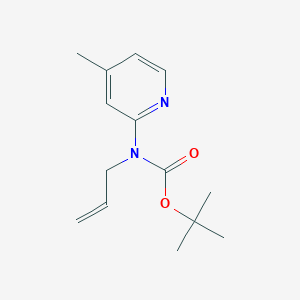
2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide, or CMC-2-MPC-C-DFA, is a small molecule used in a variety of scientific research applications. It is a member of the class of compounds known as fluorinated aryloxyacetamides, which are used in a variety of scientific research applications, including drug discovery and development, and as a tool for studying biological processes. CMC-2-MPC-C-DFA is a potent inhibitor of several enzymes, including phospholipase A2, and has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
Precursor to 3,3‐Difluoroazetidinones
Difluoro(trimethylsilyl)acetamides, related to the chemical , have been prepared from chlorodifluoroacetamides and demonstrated to be precursors of 2,2-difluoro-3-hydroxyacetamides. These compounds are then converted into 3,3-difluoroazetidinones, offering an alternative route for synthesizing these structures (Bordeau, Frébault, Gobet, & Picard, 2006).
Electrophilic Fluorinating Agent
Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound structurally similar to the chemical , has been used as a site-selective electrophilic fluorinating agent. This demonstrates the potential utility of related compounds in selective fluorination reactions (Banks, Besheesh, & Tsiliopoulos, 1996).
Regioselective Dearomatization
2-Methylphenols, including similar structures, have been treated with chloro(diphenyl)-λ3-iodane, leading to regioselective dearomatization into cyclohexa-2,4-dienone derivatives. This indicates the potential of similar compounds in complex chemical transformations (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Trifluoroacetylation Reagents
N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide), chemically related to the compound , have been used for trifluoroacetylation of various functional groups under mild, non-acidic conditions. These compounds demonstrate the role of similar chemicals in acylation reactions (Donike, 1973).
Sulfonyl Derivatives Formation
Phenoxyacetamide and its derivatives, closely related to the chemical , have been synthesized through treatment with chlorosulfonic acid. This highlights the compound's potential in the formation of sulfonyl derivatives (Cremlyn & Pannell, 1978).
作用機序
Target of Action
The compound “2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide” is a derivative of the herbicide (4-chloro-2-methylphenoxy)acetic acid (MCPA) . MCPA belongs to the group of synthetic auxins, also known as growth regulators . These compounds mimic the action of the plant hormone auxin, which regulates various aspects of plant growth and development .
Mode of Action
As a synthetic auxin, this compound likely interacts with auxin receptors in plants, triggering a series of events that lead to uncontrolled cell growth . This rapid, uncontrolled growth eventually leads to the death of the plant . The exact mode of action of this specific compound, however, may vary and needs further investigation.
Biochemical Pathways
The biochemical pathways affected by synthetic auxins like MCPA involve the regulation of plant growth and development . By mimicking auxin, these compounds can disrupt normal plant growth processes, leading to detrimental effects on the plant
Pharmacokinetics
It’s known that the physicochemical properties of a compound, such as solubility and thermal stability, can impact its bioavailability
Result of Action
The primary result of the action of this compound, like other synthetic auxins, is the disruption of normal plant growth processes . This leads to uncontrolled cell growth and eventually plant death . The specific molecular and cellular effects of this compound would require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of herbicides . Factors such as soil composition, temperature, and moisture levels can impact the absorption and effectiveness of the compound . Additionally, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including MCPA, and their metabolites throughout the environment .
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF2NO2/c1-10-9-11(16)7-8-13(10)21-15(17,18)14(20)19-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSBMHSJFMHJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2CCCCC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2844649.png)


![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2844653.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid](/img/structure/B2844654.png)
![N-[3-hydroxy-5-[[3-methyl-2-[[[methyl-[(2-propan-2-yl-4-thiazolyl)methyl]amino]-oxomethyl]amino]-1-oxobutyl]amino]-1,6-diphenylhexan-2-yl]carbamic acid 5-thiazolylmethyl ester](/img/no-structure.png)
![6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2844658.png)

![1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one](/img/structure/B2844662.png)
![6-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2844664.png)



![4-{[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2844670.png)